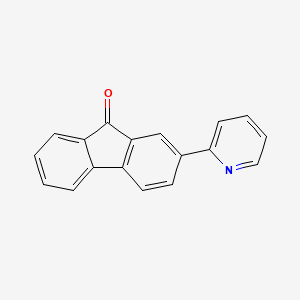
2-(Pyridin-2-YL)-9H-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ピリジン-2-イル)-9H-フルオレン-9-オンは、ピリジン環がフルオレン骨格に融合した複素環式化合物です。
準備方法
合成ルートと反応条件
2-(ピリジン-2-イル)-9H-フルオレン-9-オンの合成は、通常、2-ブロモピリジンとフルオレン-9-オンを、パラジウム触媒クロスカップリング条件下で反応させることによって行われます。この反応は、炭酸カリウムなどの塩基と、トリフェニルホスフィンなどの配位子存在下で行われます。 反応混合物を、トルエンまたはジメチルホルムアミド(DMF)などの適切な溶媒中で還流温度に加熱して、目的の生成物を得ます .
工業生産方法
2-(ピリジン-2-イル)-9H-フルオレン-9-オンの具体的な工業生産方法は、あまりよく文書化されていませんが、一般的なアプローチは、実験室規模の合成をスケールアップすることになります。これには、反応条件の最適化、連続フロー反応器の使用、および化合物の高収率と高純度を確保するためのより効率的な精製技術の採用が含まれます。
化学反応の分析
反応の種類
2-(ピリジン-2-イル)-9H-フルオレン-9-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化され、対応する酸化生成物を生成します。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にピリジン環において、水素化ナトリウムやハロアルカンなどの試薬を用いて、求核置換反応を受けることができます.
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: DMF中の水素化ナトリウムとハロアルカン。
生成される主な生成物
酸化: フルオレン環とピリジン環の酸化誘導体。
還元: フルオレン骨格の還元型。
置換: アルキル化ピリジン誘導体。
科学研究への応用
2-(ピリジン-2-イル)-9H-フルオレン-9-オンは、科学研究において幅広い用途を持っています。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌活性や抗がん活性など、潜在的な生物活性について調査されています。
医学: その独特の構造的特徴により、潜在的な治療剤として注目されています。
科学的研究の応用
2-(Pyridin-2-YL)-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
作用機序
2-(ピリジン-2-イル)-9H-フルオレン-9-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を介しており、生物学的経路の調節につながります。 この化合物の効果は、これらの標的への結合能力によって仲介され、その活性を変化させ、さまざまな生物学的結果をもたらします .
類似化合物の比較
類似化合物
2-(ピリジン-2-イル)ピリミジン: ピリジン部分を持ちますが、コア構造が異なります。
2-(ピリジン-2-イル)アニリン: アニリン基にピリジン環が結合しています。
2-(ピリジン-2-イル)カルバゾール: カルバゾール骨格にピリジン環が融合しています.
独自性
2-(ピリジン-2-イル)-9H-フルオレン-9-オンは、フルオレン骨格を有しているため、独特の電子特性と立体特性を備えています。この独自性は、特に新規材料や治療薬の開発において、この化合物を貴重な化合物としています。
類似化合物との比較
Similar Compounds
2-(Pyridin-2-YL)pyrimidine: Shares the pyridine moiety but differs in the core structure.
2-(Pyridin-2-YL)aniline: Contains a pyridine ring attached to an aniline group.
2-(Pyridin-2-YL)carbazole: Features a pyridine ring fused to a carbazole backbone.
Uniqueness
2-(Pyridin-2-YL)-9H-fluoren-9-one is unique due to its fluorene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of novel materials and therapeutic agents.
生物活性
2-(Pyridin-2-YL)-9H-fluoren-9-one is a compound that has garnered attention in the fields of medicinal and organic chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound this compound features a pyridine ring attached to a fluorenone structure. This unique arrangement contributes to its reactivity and biological activity. The general formula can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were comparable to standard antibiotics, suggesting potential as a lead compound in antibiotic development .
Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies have demonstrated its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, with IC50 values indicating potent activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been suggested that the compound may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle and apoptosis . This interaction leads to altered cellular pathways that can inhibit tumor growth and promote cell death.
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial effects of various fluorenone derivatives, this compound was identified as one of the most effective compounds against resistant bacterial strains. Its structural modifications enhanced its lipophilicity, improving membrane penetration and efficacy .
- Cytotoxicity Assessment : A comparative study involving multiple pyridine-based compounds revealed that this compound exhibited superior cytotoxicity against MCF-7 cells compared to other derivatives. The study emphasized the importance of the pyridine moiety in enhancing biological activity .
特性
CAS番号 |
809287-26-1 |
|---|---|
分子式 |
C18H11NO |
分子量 |
257.3 g/mol |
IUPAC名 |
2-pyridin-2-ylfluoren-9-one |
InChI |
InChI=1S/C18H11NO/c20-18-15-6-2-1-5-13(15)14-9-8-12(11-16(14)18)17-7-3-4-10-19-17/h1-11H |
InChIキー |
LSNHDNHOYSJGLU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















